Doxepin-N-β-D-glucuronide is formed through hepatic phase II metabolism where a glucuronic acid moiety from uridine diphosphate α-D-glucuronic acid (UDPGA) is transferred to doxepin's tertiary amine group. This conjugation reaction transforms the lipophilic tricyclic antidepressant into a water-soluble metabolite suitable for biliary or renal elimination. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, resulting in stereochemical inversion at the anomeric carbon of glucuronic acid and exclusive formation of the β-configured glycosidic bond. Kinetic studies demonstrate saturable metabolism consistent with Michaelis-Menten kinetics, with the reaction rate dependent on UDPGA availability, enzyme concentration, and doxepin's intracellular concentration [1] [7].
Multiple UGT isoforms contribute to doxepin glucuronidation with distinct catalytic efficiencies:
Table 1: Kinetic Parameters of UGT Isoforms Involved in Doxepin-N-glucuronide Formation
UGT Isoform | Km (μM) | Vmax (pmol/min/mg) | Vmax/Km (μL/min/mg) | Tissue Expression |
---|---|---|---|---|
UGT2B10 | 15-50 | 80-120 | 2.5-3.5 | Liver, GI tract |
UGT1A4 | 200-500 | 300-600 | 0.7-1.5 | Liver, GI tract |
UGT1A3 | >1000 | <20 | <0.02 | Liver, Intestine |
The fraction metabolized (fm) by UGT2B10 exceeds 0.7 in extensive metabolizers, indicating polymorphism sensitivity. Phenotyping studies using human liver microsomes from UGT2B10 poor metabolizers show 5-8 fold reduced clearance compared to pooled microsomes, confirming UGT2B10's dominant role at therapeutic concentrations. This metabolic disparity explains the large interindividual variability (up to 136-fold) in systemic exposure observed clinically [4].
Doxepin exists as E (trans) and Z (cis) isomers due to restricted rotation around the allylic amine bond. UGT isoforms exhibit distinct stereoselectivity:
The glucuronidation reaction itself proceeds with strict stereochemical control at the sugar moiety. UDPGA donates α-D-glucuronic acid, but the SN2 nucleophilic attack by doxepin's nitrogen atom results in inversion of configuration at the anomeric carbon (C1), exclusively forming the β-D-glucuronide conjugate. This stereospecificity is conserved across all human UGTs due to the structurally conserved UDPGA-binding domain containing the signature sequence involved in cofactor recognition [1] [7].
Significant interspecies differences in UGT activity complicate preclinical translation:
Table 2: Species Differences in Doxepin-N-glucuronide Formation
Parameter | Human | Cynomolgus Monkey | Rhesus Monkey |
---|---|---|---|
UGT2B10 Ortholog Activity | High | Absent | Low/Undetectable |
UGT1A4 Activity | Moderate | High | Moderate |
Relative Clearance (50 μM) | 1.0 | 0.4 | 0.3 |
Polymorphism Impact | High (UGT2B10) | Low | Not characterized |
These interspecies variations necessitate caution when extrapolating doxepin glucuronidation data from primate studies to humans, particularly regarding polymorphism effects and concentration-dependent metabolic profiles. Humanized UGT mouse models or recombinant enzyme systems provide more predictive platforms for assessing human-specific metabolism [1] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1